3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde" and related compounds has been explored through various chemical pathways. One approach involves the nitration of methoxybenzaldehydes, followed by specific substitutions to introduce the hydroxy group. Detailed synthesis routes focus on optimizing yield, purity, and environmental impact, reflecting the growing emphasis on green chemistry principles in chemical synthesis.
Molecular Structure Analysis
The molecular structure of "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde" has been analyzed using techniques such as density functional theory (DFT), which provides insights into the compound's conformational stability, vibrational frequencies, and electronic properties (Nataraj, Balachandran, & Karthick, 2011). Such studies reveal the influence of the substituent groups on the compound's geometry and reactivity.
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has been identified as a product in the heterogeneous reaction of coniferyl alcohol with NO3 radicals, highlighting its relevance in atmospheric chemistry. Coniferyl alcohol is a marker compound for wood smoke emissions, and the study of its reactions provides insights into the chemical behaviors of wood smoke in the atmosphere (Liu, Wen, & Wu, 2017).
Molecular Structure and Spectroscopy
This compound has been the subject of detailed structural and spectroscopic analysis. Using techniques like Fourier transform infrared spectroscopy (FT-IR) and Raman measurements, researchers have explored its molecular structure and vibrational spectra. Such studies are crucial for understanding the physical and chemical properties of the molecule (Nataraj, Balachandran, & Karthick, 2011).
Biological Activity
In the field of biochemistry, 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This finding suggests its potential application in the study of neurological processes and diseases (Pérez et al., 1992).
Photocatalysis and Oxidation Studies
Research into the photocatalytic oxidation of aromatic alcohols, including methoxybenzyl alcohols, has indicated the role of this compound in environmental and synthetic chemistry. The introduction of substituents like methoxy groups has shown to influence the oxidation rate and product selectivities, which is important for the design of efficient photocatalytic systems (Marotta et al., 2013).
Crystallography
The compound has also been explored in crystallographic studies, providing valuable information about its solid-state properties. Understanding these properties is essential for the development of pharmaceuticals and materials science applications (Garden et al., 2004).
Chemical Synthesis
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a key intermediate in various chemical syntheses. Its transformation into other compounds and the exploration of its reactivity have implications for the development of new pharmaceuticals and organic compounds (Havaldar, Bhise, & Burudkar, 2004).
Polymorphism Studies
Investigations into polymorphism of related compounds have provided insights into the physical properties and stability of this compound, which are critical for its application in various industrial processes (Wishkerman, Bernstein, & Stephens, 2006).
properties
IUPAC Name |
3-hydroxy-4-methoxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFOUFNUBQBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230383 | |
Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
CAS RN |
80547-69-9 | |
Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80547-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080547699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80547-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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